molecular formula C7H7NO B14349036 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile CAS No. 92836-13-0

7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile

Cat. No.: B14349036
CAS No.: 92836-13-0
M. Wt: 121.14 g/mol
InChI Key: DHDRPQDOTYKNHN-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]hept-3-ene-3-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into a seven-membered ring

Chemical Reactions Analysis

7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, sodium, and other reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be converted into different derivatives through reactions with hydrazones and other nucleophiles .

Mechanism of Action

The mechanism by which 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile exerts its effects involves interactions with specific molecular targets, such as viral proteases. Computational studies have shown that the compound can form stable complexes with these targets, inhibiting their activity and potentially preventing viral replication . The exact pathways involved in these interactions are still under investigation, but they likely involve hydrogen bonding, pi-alkyl interactions, and other non-covalent interactions.

Comparison with Similar Compounds

7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile can be compared to other bicyclic compounds, such as 7-oxabicyclo[2.2.1]heptane and its derivatives. These compounds share similar structural features but differ in their specific chemical properties and reactivity The unique structure of 7-Oxabicyclo[41

Properties

CAS No.

92836-13-0

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile

InChI

InChI=1S/C7H7NO/c8-4-5-1-2-6-7(3-5)9-6/h1,6-7H,2-3H2

InChI Key

DHDRPQDOTYKNHN-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC2C1O2)C#N

Origin of Product

United States

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